1-(Pyrrolidin-3-yl)piperidine

描述

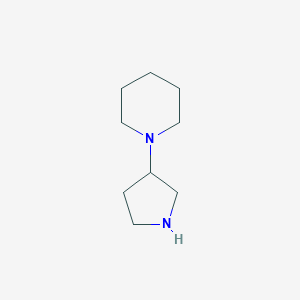

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-pyrrolidin-3-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-6-11(7-3-1)9-4-5-10-8-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZQCTWJDFNRMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629760 | |

| Record name | 1-(Pyrrolidin-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184970-32-9, 591781-02-1 | |

| Record name | 1-(Pyrrolidin-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Pyrrolidinyl)piperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 591781-02-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Pyrrolidin 3 Yl Piperidine and Its Derivatives

Direct Synthesis Approaches to 1-(Pyrrolidin-3-yl)piperidine

The direct formation of the C-N bond between the pyrrolidine (B122466) and piperidine (B6355638) rings is a primary strategy for synthesizing the target molecule. This can be achieved through established chemical reactions or by developing novel, more efficient routes.

Exhaustive Methods for this compound Synthesis

Conventional synthesis of this compound typically relies on two robust and well-established methodologies: nucleophilic substitution and reductive amination.

One common approach involves the reaction of a pyrrolidine ring bearing a leaving group at the 3-position with piperidine, which acts as a nucleophile. The pyrrolidine precursor is often protected, for instance with a Boc (tert-butyloxycarbonyl) group, to ensure regioselectivity. The leaving group can be a halide (e.g., bromo or chloro) or a sulfonate ester (e.g., tosylate or mesylate). The reaction is typically carried out in the presence of a base to neutralize the acid formed during the substitution, followed by a deprotection step to yield the final product.

Alternatively, reductive amination provides another reliable route. This method starts with a protected N-Boc-3-pyrrolidinone, which is reacted with piperidine to form an intermediate enamine or iminium ion. This intermediate is then reduced in situ using a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), to form the desired this compound structure. Subsequent removal of the protecting group furnishes the target compound.

Development of Novel Routes for this compound

Modern synthetic chemistry seeks to develop more efficient, atom-economical, and environmentally benign methods. For scaffolds like this compound, novel strategies are emerging. The "borrowing hydrogen" methodology represents a powerful tool for forming C-N bonds. researchgate.net This process, often catalyzed by iridium or ruthenium complexes, allows for the direct coupling of alcohols with amines. researchgate.net In a potential application for a related scaffold, a diol could be coupled with a primary amine through a sequence of catalytic dehydrogenation, condensation to form an imine, and subsequent hydrogenation using the "borrowed" hydrogen. researchgate.net

Another innovative approach is electroreductive cyclization, which has been successfully used to synthesize piperidine and pyrrolidine derivatives in a single step from readily available imines and dihaloalkanes. beilstein-journals.orgnih.gov This method avoids the use of toxic reagents and can be performed efficiently in a flow microreactor, offering advantages in terms of safety and scalability. beilstein-journals.orgnih.gov Such green chemistry principles could be adapted to construct the core structure of this compound or its precursors.

Synthesis of Piperidine Derivatives Relevant to the this compound Scaffold

The construction of the piperidine ring is a fundamental aspect of organic synthesis, given its prevalence in pharmaceuticals and natural products. researchgate.net Various strategies have been developed to build this six-membered nitrogen heterocycle.

Hydrogenation and Reduction Strategies for Piperidine Ring Formation

The most common method for synthesizing the piperidine core is the hydrogenation of pyridine (B92270) derivatives. nih.gov This transformation can be achieved using various catalysts and reaction conditions, often requiring high pressure and temperature. nih.gov However, recent advancements have led to milder and more selective procedures.

Transition metal catalysis is central to these reductions. Catalysts based on palladium, platinum, rhodium, and ruthenium are widely used. nih.govmdpi.com For example, a rhodium complex, [Cp*RhCl₂]₂, promoted by an iodide anion, can efficiently catalyze the transfer hydrogenation of quaternary pyridinium (B92312) salts to yield either piperidines or tetrahydropyridines with high chemoselectivity. liv.ac.uk This reaction proceeds under mild conditions using a formic acid/triethylamine mixture as the hydrogen source. liv.ac.uk Similarly, borane-catalyzed, metal-free transfer hydrogenation using ammonia (B1221849) borane (B79455) offers a practical alternative that avoids high-pressure H₂. organic-chemistry.org

The table below summarizes various hydrogenation and reduction strategies for forming piperidine rings.

| Reaction Type | Catalyst / Reagent | Substrate | Key Features | Reference(s) |

|---|---|---|---|---|

| Transfer Hydrogenation | [Cp*RhCl₂]₂ / Iodide | Quaternary Pyridinium Salts | High chemoselectivity for piperidines or tetrahydropyridines; mild conditions (40°C). | liv.ac.uk |

| Metal-Free Transfer Hydrogenation | Borane / Ammonia Borane | Pyridines | cis-selective; avoids high-pressure H₂ gas. | organic-chemistry.org |

| Catalytic Hydrogenation | 10% Rh/C | Pyridines | Mild conditions (80°C, 5 atm H₂); proceeds in water. | organic-chemistry.org |

| Reduction | Sodium Borohydride (NaBH₄) | Pyridinium Salt Intermediates | Can lead to partial reduction to tetrahydropyridine, which can be further hydrogenated. | mdpi.com |

| Double Reduction | NaBH₄ then Ruthenium(II) Complex | Fluorinated Pyridines | Asymmetric synthesis of aminofluoropiperidine precursors with high conversion. | mdpi.com |

Intramolecular Cyclization Approaches to Piperidine Rings

Intramolecular cyclization offers a powerful method for constructing piperidine rings by forming a new C-C or C-N bond within a single molecule. nih.gov This approach allows for the creation of complex, substituted piperidines with high stereo- and regioselectivity. nih.gov

A variety of cyclization reactions have been developed:

Reductive Amination/Cyclization: Iron catalysts can facilitate the reductive amination of ω-amino fatty acids, where phenylsilane (B129415) acts as a key reagent to promote imine formation, cyclization, and reduction of the piperidinone intermediate. nih.gov

Radical Cyclization: Radical-mediated reactions provide another route. For instance, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes. nih.gov Similarly, 1,6-enynes can undergo a radical cascade initiated by triethylborane (B153662) to form polysubstituted alkylidene piperidines. nih.gov

Metal-Catalyzed Cyclization: Palladium and gold catalysts are frequently employed. A gold(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates is effective for forming cyclic amines. organic-chemistry.org Palladium-catalyzed enantioselective 6-exo aza-Heck cyclization has also been reported for building the piperidine scaffold. nih.gov

Reductive Hydroamination Cascade: A metal-free approach using TMSOTf as a Lewis acid can achieve a 6-endo-dig reductive hydroamination of enynyl amines to produce 2,6-disubstituted piperidines stereoselectively. organic-chemistry.org

The following table details several intramolecular cyclization strategies.

| Cyclization Type | Catalyst / Reagent | Substrate Type | Description | Reference(s) |

|---|---|---|---|---|

| Reductive Amination | Iron Complex / Phenylsilane | ω-Amino Fatty Acids | Efficient for preparing piperidines, pyrrolidines, and azepanes. | nih.gov |

| Radical Cyclization | Cobalt(II) Catalyst | Linear Amino-Aldehydes | Proceeds in good yields but may form alkene by-products. | nih.gov |

| Hydroamination/Cyclization | Gold(I) Complex | N-Allenyl Carbamates | Effective for the formation of various cyclic amines. | organic-chemistry.org |

| Reductive Hydroamination | TMSOTf / Et₃SiH | Enynyl Amines | Metal-free, stereoselective synthesis of 2,6-disubstituted piperidines. | organic-chemistry.org |

| One-Pot Cyclization/Reduction | Trifluoromethanesulfonic Anhydride / NaBH₄ | Halogenated Amides | Integrates amide activation, reduction, and intramolecular nucleophilic substitution. | mdpi.com |

Multicomponent Reactions and One-Pot Syntheses of Piperidine Analogues

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single pot to form a product that incorporates the majority of the atoms from the starting materials. nih.gov This strategy is valued for its operational simplicity, reduction in synthesis steps, and atom economy. researchgate.netsemanticscholar.org

Several catalytic systems have been developed for the MCR synthesis of highly functionalized piperidines:

Organocatalysis: Phenylboronic acid has been used as an inexpensive and efficient catalyst for the three-component reaction of a substituted aniline, a 1,3-dicarbonyl compound, and an aromatic aldehyde to produce piperidine derivatives in excellent yields. researchgate.net

Biocatalysis: In a novel green chemistry approach, Candida antarctica lipase (B570770) B (CALB) immobilized on magnetic halloysite (B83129) nanotubes has been used as a reusable biocatalyst for the MCR of benzaldehyde (B42025), aniline, and an acetoacetate (B1235776) ester. rsc.org This method provides clinically valuable piperidines in very good yields, and the catalyst can be reused for multiple cycles. rsc.org

Surfactant Catalysis: Sodium lauryl sulfate (B86663) (SLS), an environmentally friendly and recyclable catalyst, has been shown to be effective in the one-pot multi-component condensation of aldehydes, amines, and β-ketoesters in water at room temperature. semanticscholar.org

The table below provides an overview of selected multicomponent reactions for piperidine synthesis.

| Catalyst | Reactants | Key Features | Reference(s) |

|---|---|---|---|

| Phenylboronic Acid | Substituted Aniline, 1,3-Dicarbonyl Compound, Aromatic Aldehyde | Simple, inexpensive, and efficient one-pot synthesis at room temperature. | researchgate.net |

| Immobilized Lipase (CALB) | Benzaldehyde, Aniline, Acetoacetate Ester | First biocatalytic synthesis of piperidines; reusable catalyst with high efficiency. | rsc.org |

| Sodium Lauryl Sulfate (SLS) | Aldehydes, Amines, β-Ketoesters | Green synthesis performed in water; catalyst is non-toxic and recyclable. | semanticscholar.org |

| None (Pseudo Five-Component) | Aromatic Aldehydes, Ammonium Acetate, β-Nitrostyrenes, Meldrum's Acid | Diversity-oriented synthesis of highly functionalized piperidines. | acs.org |

Stereoselective Synthesis of Enantiopure Piperidine Derivatives

The stereocontrolled synthesis of piperidine derivatives is crucial for developing chiral drugs. A variety of methods have been established to access enantiomerically pure piperidines, which can serve as key building blocks.

One notable strategy involves the use of enzyme cascades. For instance, N-Cbz-protected L-lysinol can be converted to L-3-N-Cbz-aminoazepane, a seven-membered ring analog of piperidine, using a combination of galactose oxidase (GOase) and imine reductase (IRED) variants. rsc.org This one-pot approach prevents the racemization of labile intermediates and yields products with high enantiopurity. rsc.org While this example leads to an azepane, the principle is applicable to the synthesis of chiral 3-aminopiperidines from corresponding amino alcohols.

Another powerful method is the enantioselective reduction of cyclic imines. Imine reductases (IREDs) have been successfully employed for the asymmetric reduction of 2-substituted cyclic imines to the corresponding pyrrolidines, piperidines, and azepines, often with complete conversion and high enantiomeric excess. nih.gov

Furthermore, asymmetric hydrogenation of pyridinium salts provides a reliable route to enantiopure piperidines. For example, iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts has been shown to produce a range of α-aryl and α-heteroaryl piperidines with excellent enantioselectivity (up to 99.3:0.7 er). beilstein-journals.org

A study on the synthesis of aminoethyl-substituted piperidine derivatives as σ1 receptor ligands highlights a multi-step sequence starting from protected piperidin-4-ones. The process involves a Wittig reaction to introduce a side chain, followed by hydrogenation, reduction, and nucleophilic substitution to build the final substituted piperidine scaffold. The stereochemistry of the substituents on the piperidine ring was controlled, leading to predominantly cis-configured products. beilstein-journals.org

Table 1: Examples of Stereoselective Synthesis of Piperidine Precursors

| Starting Material | Key Transformation | Catalyst/Reagent | Product | Enantiomeric/Diastereomeric Ratio | Ref |

| N-Cbz-L-lysinol | Enzyme cascade (oxidation-reductive amination) | Galactose oxidase (GOase) / Imine reductase (IRED) | L-3-N-Cbz-aminoazepane | High e.e. | rsc.org |

| 2-Substituted cyclic imines | Enzymatic reduction | Imine reductases (IREDs) | Chiral piperidines | High e.e. | nih.gov |

| N-Benzylpyridinium salts | Asymmetric hydrogenation | Iridium catalyst | α-Aryl/heteroaryl piperidines | Up to 99.3:0.7 e.r. | beilstein-journals.org |

| Protected piperidin-4-one | Wittig, hydrogenation, reduction, substitution | Ph3P=CHCO2Et, Pd/C, LiAlH4 | cis-2,4-disubstituted piperidine | cis:trans up to 83:17 | beilstein-journals.org |

Green Chemistry Methodologies in Piperidine Synthesis

The principles of green chemistry aim to design chemical processes that are more sustainable and environmentally friendly. In piperidine synthesis, this often involves using water as a solvent, employing non-toxic catalysts, and developing one-pot reactions to minimize waste.

One green approach is the electroreductive cyclization of imines with terminal dihaloalkanes. This method has been successfully applied to synthesize piperidine and pyrrolidine derivatives in a flow microreactor, which offers a large specific surface area for efficient reduction at the cathode. researchgate.net This technique avoids the use of toxic reagents and allows for the synthesis of the target heterocycles in good yields from readily available starting materials. researchgate.netpearson.com

Another sustainable approach is the use of water as a catalyst. For example, the synthesis of certain piperidine derivatives can be achieved through a water-catalyzed reaction via hydrogen bonding, highlighting a green synthetic procedure. mdpi.com The development of one-pot, multi-component reactions (MCRs) is also a cornerstone of green chemistry. These reactions, such as the Mannich or Biginelli reactions, allow for the construction of complex piperidine scaffolds in a single step from simple precursors, thereby increasing efficiency and reducing waste. nih.gov

Iron-catalyzed reductive amination of ω-amino fatty acids represents another green method for synthesizing piperidines. odu.edursc.org In this process, phenylsilane acts as a benign reducing agent, promoting the formation and reduction of an imine intermediate, which then undergoes cyclization. rsc.org

Table 2: Green Chemistry Approaches to Piperidine Synthesis

| Method | Key Features | Starting Materials | Product | Ref |

| Electroreductive Cyclization | Flow microreactor, avoids toxic reagents | Imine, terminal dihaloalkanes | Piperidine derivatives | researchgate.netpearson.com |

| Water-Catalyzed Synthesis | Water as a catalyst via hydrogen bonding | Various | Piperidine derivatives | mdpi.com |

| Iron-Catalyzed Reductive Amination | Benign iron catalyst, silane (B1218182) reductant | ω-Amino fatty acids | Piperidines, pyrrolidines | odu.edursc.org |

Synthesis of Pyrrolidine Derivatives Relevant to the this compound Scaffold

The synthesis of the this compound scaffold necessitates the formation of a pyrrolidine ring that is functionalized at the 3-position, allowing for subsequent coupling with piperidine.

Several strategies exist for constructing the pyrrolidine ring. A classic and powerful method is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. This approach is highly atom-economical and can establish multiple stereocenters in a single step. nih.govscbt.com The reaction can be catalyzed by various metal complexes, including silver and copper, to control the diastereoselectivity of the resulting polysubstituted pyrrolidine. researchgate.net

Another strategy is the ring contraction of pyridines. A photo-promoted reaction of pyridines with silylborane can afford pyrrolidine derivatives, providing a novel entry to this heterocyclic system from abundant starting materials. nih.gov

Intramolecular cyclization reactions are also widely used. For example, the intramolecular carboamination of unactivated olefins promoted by copper(II) carboxylate provides access to N-functionalized pyrrolidines. mdpi.com Similarly, iron-catalyzed reductive amination of appropriate linear precursors can lead to the formation of the pyrrolidine ring. rsc.org

Once the pyrrolidine ring is formed, it can be functionalized at the desired position. For the synthesis of this compound, functionalization at the C3 position is key.

One approach is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines, which can introduce an aryl group at the 3-position. rsc.org This method provides direct access to 3-aryl pyrrolidines, which are important structural motifs in many bioactive molecules. rsc.orgbeilstein-journals.org

Redox-neutral α-C-H functionalization of pyrrolidin-3-ol offers another route. In this method, an N-aryliminium ion intermediate is generated in situ and reacts with a nucleophile, such as a boronic acid, to yield a cis-2-substituted pyrrolidin-3-ol. nih.gov While this functionalizes the C2 position, similar principles can be envisioned for C3 functionalization under different conditions or with alternative starting materials.

Direct synthesis of 3-aminopyrrolidine (B1265635) derivatives is also a viable strategy. These compounds can be prepared from 1,2,4-trihydroxybutane derivatives or through the conversion of 4-hydroxy-proline. nih.gov The resulting 3-aminopyrrolidine can then serve as a nucleophile for coupling with a piperidine electrophile.

The asymmetric synthesis of the pyrrolidine core is essential for producing enantiomerically pure final products. Organocatalysis has emerged as a powerful tool for this purpose. For example, the enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, catalyzed by an organocatalyst, has been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. researchgate.netresearchgate.net These carboxylic acids are versatile intermediates that can be further transformed.

Another organocatalytic approach is the conjugate addition of nitromethane (B149229) to alkylidenemalonates, catalyzed by a cinchona-alkaloid derived thiourea. This reaction provides a route to substituted pyrrolidine-3-carboxylic acid derivatives and 3-arylpyrrolidines with high enantioselectivity.

Furthermore, proline-catalyzed asymmetric α-amination of aldehydes, followed by reductive amination, is an efficient method for synthesizing 3-amino pyrrolidines with good enantioselectivity. nih.gov

Table 3: Asymmetric Synthesis of 3-Substituted Pyrrolidine Precursors

| Method | Catalyst/Key Reagent | Starting Materials | Product | Enantiomeric Excess (ee) | Ref |

| Organocatalytic Michael Addition | Organocatalyst | 4-Alkyl-substituted 4-oxo-2-enoates, nitroalkanes | 5-Alkylpyrrolidine-3-carboxylic acid | 97% ee | researchgate.netresearchgate.net |

| Organocatalytic Conjugate Addition | Cinchona-alkaloid derived thiourea | Alkylidenemalonates, nitromethane | Pyrrolidine-3-carboxylic acid derivatives | High ee | |

| Proline-catalyzed α-amination | Proline | Aldehydes, azodicarboxylates | 3-Amino pyrrolidines | Good ee | nih.gov |

Convergent and Divergent Synthesis Strategies for Pyrrolidinyl-Piperidine Scaffolds

The construction of complex molecules like this compound can be approached through either convergent or divergent strategies, each offering distinct advantages.

A convergent synthesis would involve the separate synthesis of a functionalized pyrrolidine fragment and a functionalized piperidine fragment, which are then coupled together in a late-stage step. A likely convergent approach to this compound would be the reductive amination of a protected 3-oxopyrrolidine with piperidine. Alternatively, the N-alkylation of piperidine with a pyrrolidine derivative bearing a leaving group at the 3-position, such as a tosylate or a halide, would also constitute a convergent synthesis. Another convergent route is the nucleophilic substitution reaction between a 3-aminopyrrolidine derivative and a suitably activated piperidine precursor.

A divergent synthesis strategy, on the other hand, would start from a common intermediate that can be selectively manipulated to generate a variety of structurally diverse products, including different pyrrolidinyl-piperidine analogs. researchgate.net For example, a common precursor containing a γ-aminoalkyl butenolide moiety can be treated with different aldehydes. researchgate.net Subsequent reaction pathways, such as samarium(II) iodide-promoted radical cyclization or catalytic hydrogenation, can lead to either pyrrolidine or piperidine derivatives, respectively. researchgate.net Further functionalization of these products would then allow for the synthesis of a library of related compounds.

A divergent approach could also be envisioned starting from a common indole-based intermediate. Through dearomatization methodologies, three-dimensional molecular frameworks can be generated, which can then be further diversified through intramolecular coupling or other transformations to yield different classes of pseudo-natural products, potentially including pyrrolidinyl-piperidine scaffolds.

These strategies, whether convergent or divergent, provide a powerful toolbox for medicinal chemists to access and explore the chemical space around the this compound scaffold, facilitating the discovery of new therapeutic agents.

Build/Couple/Pair (B/C/P) Approaches for Scaffold Diversity

The Build/Couple/Pair (B/C/P) strategy is a powerful paradigm in diversity-oriented synthesis (DOS) for generating libraries of complex and stereochemically diverse molecules. aragen.comnih.gov This approach has been effectively applied to the synthesis of pyrrolidine and piperidine-based scaffolds. aragen.comrsc.org The strategy systematically builds molecular complexity through a sequence of phases:

Build Phase: Simple, often chiral, building blocks are synthesized. For instance, chiral bicyclic lactams can be generated from the condensation of starting materials like R-pyroglutaminol. aragen.com

Couple Phase: These building blocks are then coupled with various reagents to introduce functional diversity. This can involve reactions like enolate-mediated substitutions. aragen.com

Pair Phase: Intramolecular reactions are used to form the final complex scaffolds. This phase often involves cyclization events that create fused or spirocyclic systems. aragen.comrsc.org

A key advantage of the B/C/P strategy is its capacity to produce a wide array of stereoisomers, which is crucial for exploring the three-dimensional chemical space. nih.gov By starting with stereochemically defined building blocks, the synthesis can lead to a matrix of distinct products. nih.govrsc.org This methodology has been used to create libraries of molecules with significant shape diversity, as analyzed by Principal Component Analysis (PCA). aragen.comrsc.org

| B/C/P Strategy Phase | Description | Example Reactions |

| Build | Synthesis of stereochemically defined chiral building blocks. | Condensation of R-pyroglutaminol with benzaldehyde to form bicyclic lactams. aragen.com |

| Couple | Introduction of functional groups and appendages onto the building blocks. | SNAr, Michael addition, Mannich reaction on chiral acyl bicyclic lactams. aragen.comrsc.org |

| Pair | Intramolecular cyclization to form complex final architectures. | Cyclization onto an inbuilt electrophile to yield spiro and fused heterocycles. aragen.comrsc.org |

Formation of Spiro and Fused Pyrrolidinyl-Piperidine Architectures

Spirocyclic and fused bicyclic systems containing both pyrrolidine and piperidine rings are of particular interest due to their rigid, three-dimensional structures. These frameworks are often found in natural products and biologically active compounds. Several synthetic routes have been developed to access these complex architectures.

One prominent approach involves starting from lactams, which serve as versatile precursors. nih.govsigmaaldrich.com Expedient routes have been described that lead to novel spiro-fused pyrrolidine and piperidine scaffolds. nih.gov These methods often rely on substrate control to achieve high levels of diastereoselectivity, avoiding the need for external chiral catalysts. nih.gov The resulting three-dimensional frameworks can be suitably protected to allow for site-selective functionalization. nih.gov

Diversity-oriented synthesis, particularly using the B/C/P algorithm, has proven to be a highly successful technique for generating both spiro and fused scaffolds. aragen.com This strategy can involve a sequence of reactions, such as an SNAr reaction, Michael addition, and Mannich reaction, followed by a cyclization step to produce the desired asymmetric fused and spirocyclic nitrogen heterocycles. aragen.comrsc.org For example, a nitro-Mannich lactamization cascade has been used to transform intermediates into spiro-scaffolds as a single diastereomer. aragen.com

| Architecture Type | Synthetic Strategy | Key Features | Reference |

| Spiro-fused | Starting from lactam precursors. | Substrate-controlled diastereoselectivity, site-selective functionalization. | nih.gov |

| Spiro and Fused | Build/Couple/Pair (B/C/P) approach. | Stereoselective, generates diverse heterocyclic small molecules. | aragen.comrsc.org |

| Spirooxindolopyrrolidine-embedded piperidinone | Three-component 1,3-dipolar cycloaddition. | Follows the "escape from flatland" approach for 3D structures. | mdpi.com |

Application of Cross-Coupling Reactions in Pyrrolidinyl-Piperidine Scaffold Assembly

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. In the context of pyrrolidinyl-piperidine synthesis, these methods provide powerful tools for scaffold construction and functionalization.

A novel approach combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. news-medical.net This two-step process simplifies the synthesis of complex piperidines by first selectively introducing a hydroxyl group onto the piperidine ring using enzymes. news-medical.net In the second step, these functionalized piperidines undergo radical cross-coupling, often facilitated by nickel electrocatalysis, to form new carbon-carbon bonds. news-medical.net This modular strategy avoids the need for protecting groups and expensive precious metal catalysts like palladium, streamlining the synthetic route. news-medical.net

Palladium-catalyzed reactions have also been instrumental in the synthesis of piperidine derivatives. For instance, Pd-catalyzed asymmetric allylic substitution cascades have been developed using α-(pyridin-1-yl)-acetamides as nucleophiles. nih.gov While not directly forming the pyrrolidine-piperidine link, these methods are crucial for creating highly substituted piperidine building blocks that can be further elaborated.

Protecting Group Strategies in this compound Synthesis

The synthesis of complex molecules like this compound often requires the use of protecting groups to mask reactive functional groups and ensure selective transformations. jocpr.com The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal. jocpr.com

In the synthesis of nitrogen heterocycles, the secondary amine functionalities of both the pyrrolidine and piperidine rings are common sites for protection.

Boc (tert-butoxycarbonyl) Group: This is a widely used protecting group for amines. It is stable under many reaction conditions but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). ub.edu

Fmoc (9-fluorenylmethyloxycarbonyl) Group: The Fmoc group is another common amine protecting group, particularly in peptide synthesis. creative-peptides.com It is stable to acidic conditions but is cleaved by bases, most commonly a solution of piperidine in DMF. ub.educreative-peptides.com This orthogonality to the Boc group is highly valuable in multi-step syntheses.

Alloc (Allyloxycarbonyl) Group: The Alloc group is stable to both the acidic conditions used to remove Boc and the basic conditions for Fmoc removal. ub.edu It is typically cleaved using a palladium(0) catalyst, offering an additional layer of orthogonality. ub.edu

Benzyl Groups: These can be used to protect amines and are generally removed by hydrogenolysis.

The strategic use of orthogonal protecting groups allows for the selective deprotection and functionalization of different parts of the molecule, which is essential for building complex derivatives of the this compound scaffold. jocpr.com

| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |

| tert-butoxycarbonyl | Boc | Acidic (e.g., TFA) ub.edu | Common, stable to a wide range of non-acidic reagents. |

| 9-fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., 20% piperidine in DMF) creative-peptides.com | Orthogonal to Boc; widely used in solid-phase synthesis. |

| Allyloxycarbonyl | Alloc | Pd(0) catalysis ub.edu | Orthogonal to both Boc and Fmoc groups. |

| Triphenylmethyl | Trt | Mild acidic conditions (e.g., TFA, HBr/AcOH) creative-peptides.com | Bulky group, often used for side-chain protection. creative-peptides.com |

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound and its derivatives. Several factors, including the choice of solvent, catalyst, temperature, and reaction time, can significantly impact the outcome of a synthetic transformation.

One-pot reactions that integrate multiple steps, such as amide activation, reduction, and intramolecular nucleophilic substitution, offer an efficient route to piperidines and pyrrolidines. mdpi.com These methods are advantageous as they can be performed under mild conditions without the need for metal catalysts, leading to good yields of a variety of N-substituted products. mdpi.com

The use of flow microreactors represents a significant technological advancement for the synthesis of these heterocycles. beilstein-journals.org Electrochemical methods, such as electroreductive cyclization of imines with dihaloalkanes, have been successfully implemented in flow systems. beilstein-journals.org The large surface-area-to-volume ratio in microreactors enhances the efficiency of the electrochemical reduction, leading to better yields compared to conventional batch reactions and allowing for preparative-scale synthesis. beilstein-journals.org

Furthermore, the development of novel catalytic systems continues to drive efficiency. A recently developed modular strategy combines biocatalytic C-H oxidation with nickel-catalyzed radical cross-coupling, which simplifies the synthesis and provides access to molecules that were previously difficult to obtain. news-medical.net The optimization of these catalytic processes is key to their broad applicability and efficiency. news-medical.net

Chemical Reactivity and Transformations of 1 Pyrrolidin 3 Yl Piperidine

Oxidation Reactions of 1-(Pyrrolidin-3-yl)piperidine Derivatives

The oxidation of the this compound scaffold can occur at several positions, primarily at the carbon atoms alpha to the nitrogen atoms in both the pyrrolidine (B122466) and piperidine (B6355638) rings. These reactions often lead to the formation of lactams or iminium ion intermediates, which are valuable for further functionalization.

The oxidation of N-acyl protected pyrrolidines and piperidines can be achieved using various reagents. For instance, reactions with iron(II)-hydrogen peroxide or an iron complex with molecular oxygen can yield the corresponding pyrrolidin-2-ones and piperidin-2-ones. researchgate.net The reactivity towards oxidation can be influenced by substituents on the ring, with α-substituted derivatives showing decreased reactivity. researchgate.net

Hypervalent iodine reagents, such as diacetoxyiodobenzene (B1259982) (PhI(OAc)2), in combination with reagents like trimethylsilyl (B98337) bromide (TMSBr), have been used for the CH-functionalization of carbamate-protected pyrrolidines and piperidines. nih.gov These reactions can proceed through the formation of N-acyliminium ions, which are highly reactive electrophilic intermediates. nih.gov Studies have shown that piperidine derivatives may react slower or give lower yields compared to their pyrrolidine counterparts under certain oxidative conditions. nih.gov Another approach involves the use of bromine, which can lead to α,α'-dibromocycloamides, important synthetic intermediates. researchgate.net

Table 1: Examples of Oxidation Reactions on Pyrrolidine and Piperidine Scaffolds

| Reactant Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| N-Acyl-pyrrolidines/-piperidines | Fe(II)-H₂O₂ or Fe-complex/O₂ | Pyrrolidin-2-ones / Piperidin-2-ones | researchgate.net |

| N-Carbamate-pyrrolidines/-piperidines | PhI(OAc)₂ / TMSBr | α-Functionalized derivatives | nih.gov |

| Aryl substituted pyrrolidines | Liquid bromine in acetic acid | α,α'-Dibromocycloamide | researchgate.net |

| Enantiopure piperidine | Bromine in acetic acid | (R)-3,3-dibromo-1-(2′-hydroxy-1′-phenylethyl)piperidin-2-one | researchgate.net |

Derivatization Strategies for Functional Group Introduction on this compound

Derivatization of the this compound core is essential for modulating its physicochemical properties and for constructing libraries of related compounds for various screening purposes. chemrxiv.org Strategies can target the secondary amine of the pyrrolidine ring or the C-H bonds of either heterocycle.

A common strategy involves the acylation or alkylation of the pyrrolidine nitrogen. This not only introduces a new functional group but also alters the basicity and lipophilicity of the molecule. Furthermore, derivatization can be employed to enhance analytical detection. For example, tagging with a high proton affinity group like N-(4-aminophenyl)piperidine has been shown to significantly improve detection limits in supercritical fluid chromatography-mass spectrometry (SFC-MS) for organic acids. nih.gov

The introduction of functional groups onto the carbon framework of the rings often requires initial activation, such as the oxidation to N-acyliminium ions mentioned previously. nih.gov These electrophilic intermediates can then be trapped by a variety of nucleophiles, allowing for the introduction of carbon or heteroatom substituents. Tandem reactions, such as the alkynyl aza-Prins–Ritter reaction, provide a pathway to N-(pyrrolidin-3-ylidenemethyl)acetamides and their piperidine analogues, demonstrating a method for introducing complex functional groups. rsc.org

Nucleophilic and Electrophilic Transformations of Piperidine and Pyrrolidine Rings within the Scaffold

The nitrogen atoms in this compound are nucleophilic centers due to the presence of lone pairs of electrons. The secondary amine of the pyrrolidine ring is generally more reactive in nucleophilic additions than the tertiary amine of the piperidine ring. This nucleophilicity is exploited in reactions like the Knoevenagel condensation, where piperidine and pyrrolidine can act as basic promoters. juniperpublishers.com Studies have shown that pyrrolidine can be a more efficient catalyst than piperidine in certain instances. juniperpublishers.com

Conversely, the pyrrolidine and piperidine rings can be rendered electrophilic. A primary method to achieve this is through oxidation to form N-acyliminium ions. nih.gov These cationic species are potent electrophiles that readily react with nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position to the nitrogen. nih.gov This transformation is a cornerstone for the synthetic elaboration of such heterocyclic systems.

Electrochemical methods can also be employed. Electroreductive cyclization of imines with dihaloalkanes represents a method for synthesizing piperidine and pyrrolidine derivatives, proceeding through radical anion intermediates. beilstein-journals.org

Biotransformations and Metabolic Pathways of this compound Related Compounds

The metabolic fate of this compound is of significant interest, particularly if considered as a scaffold for drug development. While direct metabolic data on this specific compound is scarce, the biotransformation of related piperidine and pyrrolidine-containing molecules can provide valuable insights into its likely metabolic pathways.

Metabolism is likely to occur in the liver and involve cytochrome P450 (CYP) enzymes. nih.gov Common metabolic transformations for such structures include:

N-Oxidation: The nitrogen atoms of both the piperidine and pyrrolidine rings are susceptible to oxidation to form N-oxides.

Hydroxylation: The aliphatic rings can undergo hydroxylation at various positions, creating more polar metabolites that are easier to excrete.

N-Dealkylation: If the pyrrolidine nitrogen is substituted, N-dealkylation is a possible metabolic route. For the parent compound, this is not applicable.

Ring Opening: While less common, metabolic ring cleavage can occur.

Studies on related compounds have shown that metabolism can lead to rapid clearance and low oral bioavailability. For example, 4-amino-4-benzylpiperidine derivatives were found to undergo in vivo metabolism that limited their systemic exposure. nih.gov The metabolism of compounds like pulegone (B1678340) can proceed through reduction to piperidine-like structures (menthone/isomenthone) followed by hydroxylation. mdpi.com Furthermore, the metabolism of some aromatic amines can lead to the formation of reactive hydroxylamine (B1172632) and aminophenol metabolites, which can generate reactive oxygen species (ROS). researchgate.net Pyrrolizidine alkaloids, which contain a pyrrolidine ring, undergo metabolic activation in the liver to form genotoxic species. nih.gov

These examples suggest that the biotransformation of this compound would likely involve multiple pathways, leading to a variety of hydroxylated and N-oxidized metabolites.

Advanced Characterization Techniques in Research on 1 Pyrrolidin 3 Yl Piperidine

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to verifying the identity and structure of 1-(Pyrrolidin-3-yl)piperidine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. For this compound, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments provide definitive information about its atomic framework.

¹H NMR: A proton NMR spectrum of this compound would display distinct signals corresponding to the different sets of non-equivalent protons on the piperidine (B6355638) and pyrrolidine (B122466) rings. The signals for the protons on the carbon atoms adjacent to the nitrogen atoms are expected to appear in the downfield region (typically δ 2.5-3.5 ppm) due to the deshielding effect of the electronegative nitrogen. The remaining methylene (B1212753) protons on both rings would produce complex multiplets in the upfield region (typically δ 1.4-2.2 ppm). The integration of these signals would correspond to the number of protons in each unique chemical environment.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals would be expected, corresponding to each of the nine carbon atoms. Similar to ¹H NMR, the carbons bonded to nitrogen atoms would resonate at lower fields (typically δ 40-60 ppm) compared to the other saturated carbons. Experimental and theoretical NMR studies on analogous structures, such as 4-(1-pyrrolidinyl)piperidine (B154721), support these expected chemical shift ranges and demonstrate the sensitivity of these shifts to the conformational state of the molecule. researchgate.net

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are used to establish connectivity. A COSY spectrum would reveal correlations between adjacent protons, helping to trace the proton-proton networks within the piperidine and pyrrolidine rings. HETCOR (or more modern versions like HSQC and HMBC) correlates the proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlation) or with carbons two to three bonds away, which is crucial for unambiguously assigning all ¹H and ¹³C signals and confirming the point of attachment between the two heterocyclic rings. researchgate.net

| Technique | Expected Observations | Information Gained |

|---|---|---|

| ¹H NMR | Signals for protons adjacent to nitrogen (downfield, ~δ 2.5-3.5 ppm). Complex multiplets for other ring protons (upfield, ~δ 1.4-2.2 ppm). | Provides information on the electronic environment and number of different types of protons. |

| ¹³C NMR | Nine distinct signals. Carbons bonded to nitrogen appear downfield (~δ 40-60 ppm). | Confirms the number of unique carbon atoms and provides insight into their chemical environment. |

| 2D NMR (COSY, HETCOR/HSQC) | Cross-peaks indicating ¹H-¹H and ¹H-¹³C correlations. | Establishes the connectivity of atoms, confirming the overall molecular structure. |

Mass spectrometry (MS) is vital for determining the molecular weight and formula of this compound and for studying its fragmentation, which offers additional structural clues.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (molecular formula C₉H₁₈N₂), the exact mass is 154.146998583 Da. nih.gov An HRMS measurement confirming this value to within a few parts per million (ppm) provides unambiguous validation of the elemental composition. Predicted m/z values for common adducts, such as [M+H]⁺ (155.15428) and [M+Na]⁺ (177.13622), are used to identify the molecular ion peak in electrospray ionization (ESI) experiments. uni.luuni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of MS. In studies of related piperidine alkaloids, ESI-MS/MS has been used to investigate fragmentation patterns. scielo.brnih.gov For this compound, fragmentation would likely involve the cleavage of the bond between the two rings or ring-opening reactions of either the piperidine or pyrrolidine moiety, yielding characteristic fragment ions that help to confirm the structure.

| Adduct | m/z (Predicted) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 155.15428 | 137.6 |

| [M+Na]⁺ | 177.13622 | 140.6 |

| [M+K]⁺ | 193.11016 | 138.3 |

| [M-H]⁻ | 153.13972 | 138.4 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorptions typical of saturated amines.

Key expected absorption bands include:

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range) are characteristic of the sp³ C-H bonds in the alkane-like structure of the rings.

C-N Stretching: The stretching vibrations for the tertiary amine C-N bonds are expected in the fingerprint region, typically between 1250 cm⁻¹ and 1020 cm⁻¹.

CH₂ Bending: Scissoring vibrations for the numerous CH₂ groups are typically observed around 1450-1470 cm⁻¹.

The absence of strong, broad peaks in the 3300-3500 cm⁻¹ range would confirm the absence of N-H bonds (i.e., it is a tertiary amine linkage between the rings and a secondary amine in the pyrrolidine ring, unless the pyrrolidine nitrogen is substituted), and the lack of a strong peak around 1700 cm⁻¹ would confirm the absence of a carbonyl (C=O) group.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, UPLC)

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its isolation and purity assessment.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common methods for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, often using a C18 column, is typically employed. nih.gov The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (often containing formic acid or trifluoroacetic acid to improve peak shape for amines). The compound is detected by a UV detector or, more powerfully, a mass spectrometer (LC-MS). nih.gov A pure sample will yield a single major peak in the chromatogram, and the area of this peak relative to the total area of all peaks is used to quantify purity, which is often required to be >95% for research applications. nih.gov UPLC offers higher resolution and faster analysis times compared to traditional HPLC due to the use of smaller stationary phase particles.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid crystalline sample. To perform this analysis on this compound, a high-quality single crystal of the compound or a stable salt derivative (e.g., a dihydrochloride) must first be grown. cymitquimica.com

This technique yields a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of both the piperidine (typically a chair conformation) and pyrrolidine (typically an envelope or twisted conformation) rings in the solid state.

Stereochemistry: Unambiguous determination of the relative and absolute stereochemistry at the chiral center (C3 of the pyrrolidine ring). This is particularly crucial when analyzing enantiomerically pure samples. nih.gov

Intermolecular Interactions: Information about how the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

While a specific crystal structure for this compound is not publicly available, the technique has been successfully applied to closely related chiral piperidine derivatives, demonstrating its utility in defining their absolute configurations. nih.gov

Chiral Analysis for Enantiomeric Purity Assessment of this compound

The presence of a stereocenter at the C3 position of the pyrrolidine ring means that this compound can exist as a pair of enantiomers: (R)- and (S)-1-(Pyrrolidin-3-yl)piperidine. When synthesizing a single enantiomer, it is critical to assess its enantiomeric purity.

Chiral HPLC: The most common method for this analysis is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. These differential interactions cause the (R)- and (S)-enantiomers to travel through the column at different rates, resulting in their separation into two distinct peaks in the chromatogram. By comparing the peak areas, the enantiomeric excess (ee) of the sample can be accurately calculated. The synthesis and separation of chiral pyrrolidine and piperidine alkaloids frequently rely on chiral HPLC for both analytical assessment and preparative separation. nih.govnih.gov The development of such methods is key to producing enantiomerically pure compounds for further study. researchgate.netacs.org

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to study the electronic structure and geometry of molecules containing pyrrolidine and piperidine rings. acs.orgnih.gov

The conformational landscape of this compound is complex due to the flexibility of both the piperidine and pyrrolidine rings. The piperidine ring typically adopts a stable chair conformation, but twist-boat forms can also exist. nih.gov The pyrrolidine ring is non-planar and exhibits pseudo-rotation between envelope and twist conformations. nih.gov

Computational studies on N-substituted piperidine and pyrrolidine derivatives utilize DFT methods, such as B3LYP, to perform conformational searches and geometry optimizations. nih.govresearchgate.net For this compound, these calculations would identify the lowest energy conformers by analyzing the orientation of the pyrrolidinyl substituent on the piperidine ring (axial vs. equatorial) and the puckering of each heterocyclic ring. The relative stability of different isomers and conformers is determined by calculating their thermodynamic properties, which allows for an estimation of their population distribution at a given temperature. researchgate.net

Table 1: Predicted Conformational Data for Piperidine and Pyrrolidine Scaffolds

| Scaffold | Common Conformations | Key Dihedral Angles | Relative Energy (kcal/mol) |

|---|---|---|---|

| Piperidine | Chair, Twist-Boat | N1-C2-C3-C4 | 0 (Chair), 5-6 (Twist-Boat) |

| Pyrrolidine | Envelope, Twist | C2-N1-C5-C4 | Variable (Pseudorotation) |

Note: Data is representative of general findings for these scaffolds and would be specifically calculated for this compound in a dedicated study.

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions used to synthesize pyrrolidine and piperidine derivatives. acs.org These studies map the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net By calculating the activation energies, the most favorable reaction pathway can be determined.

Common synthetic routes for such compounds include intramolecular C-H amination, 1,3-dipolar cycloadditions, and reductive amination. acs.orgnih.govresearchgate.net For instance, a computational study on the synthesis of pyrrolidines via copper-catalyzed intramolecular C-H amination revealed a catalytic cycle involving Cu(I)/Cu(II) species. acs.org Similarly, the mechanism for synthesizing pyrrolidinedione derivatives has been explored, with calculations showing energy barriers for key steps like Michael addition and cyclization. researchgate.netrsc.org These computational approaches could be applied to optimize the synthesis of this compound and predict potential byproducts.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as this compound, interacts with a biological target, typically a protein receptor. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. tandfonline.com This method is crucial for understanding the structural basis of a molecule's biological activity. Studies on related piperidine and pyrrolidine derivatives have used docking to identify key binding interactions. For example, docking studies of piperidine-based compounds with the sigma-1 receptor identified crucial salt bridge and hydrogen bond interactions with specific amino acid residues like Glu172 and Asp126. nih.gov Similarly, pyrrolidine derivatives have been docked into the active sites of enzymes like pancreatic lipase (B570770), revealing hydrogen bonds and hydrophobic interactions that contribute to inhibitory activity. mdpi.com

For this compound, docking simulations would be used to place the molecule into the binding site of a target receptor. The resulting poses would be analyzed to identify key interactions, such as:

Hydrogen bonds: involving the nitrogen atoms of the piperidine or pyrrolidine rings.

Hydrophobic interactions: involving the aliphatic ring structures.

Ionic interactions: if the nitrogen atoms are protonated. nih.gov

Building on docking results, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex, allowing for the calculation of binding free energies, which correlate with receptor affinity. By introducing structural modifications to the this compound scaffold, researchers can computationally predict how these changes affect binding affinity and selectivity for different receptors. nih.gov

For example, substitutions on the piperidine or pyrrolidine rings can alter the molecule's shape and electronic properties, potentially improving its fit within a binding pocket or introducing new interactions. nih.gov Computational screening of a library of analogues can prioritize the synthesis of compounds with the most promising predicted affinities and selectivities, accelerating the drug discovery process.

Table 2: Hypothetical Molecular Docking Results for this compound Analogues Against Target X

| Analogue | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

|---|---|---|---|

| This compound | -7.5 | Asp110, Phe250, Trp300 | Ionic, Hydrogen Bond, π-π Stacking |

| 1-((1-Methylpyrrolidin)-3-yl)piperidine | -7.9 | Asp110, Phe250, Tyr320 | Ionic, Hydrogen Bond, Hydrophobic |

| 1-(Pyrrolidin-3-yl)-4-phenylpiperidine | -8.8 | Asp110, Phe250, Val150 | Ionic, π-π Stacking, Hydrophobic |

Note: This table contains hypothetical data for illustrative purposes.

In Silico ADME-Tox Predictions for this compound Analogues

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of drug candidates early in the development process. nih.govresearchgate.net Various computational models and web-based platforms, such as SwissADME and pkCSM, can predict a wide range of pharmacokinetic and toxicological endpoints. researchgate.netmdpi.com

For analogues of this compound, these tools can predict key properties including:

Lipophilicity (LogP): Affects solubility and membrane permeability.

Water Solubility (LogS): Crucial for absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Determines if a compound can enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions. mdpi.com

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can limit drug absorption and distribution. nih.gov

Hepatotoxicity and Carcinogenicity: Early flags for potential toxicity. researchgate.net

These predictions help filter out compounds with unfavorable ADME-Tox profiles, allowing researchers to focus on candidates with a higher probability of success.

Table 3: Predicted In Silico ADME-Tox Properties for Hypothetical Analogues

| Analogue | Predicted LogP | Predicted Water Solubility | BBB Permeant | CYP2D6 Inhibitor | P-gp Substrate |

|---|---|---|---|---|---|

| A | 1.8 | Good | Yes | No | Yes |

| B | 2.5 | Moderate | Yes | Yes | No |

| C | 3.2 | Low | No | No | No |

Note: This table contains representative data for hypothetical analogues to illustrate the output of ADME-Tox prediction tools.

Biological and Pharmacological Research Applications of 1 Pyrrolidin 3 Yl Piperidine Scaffolds

General Overview of Biological Interest in Piperidine (B6355638) and Pyrrolidine (B122466) Derivatives as Drug Candidates

Piperidine and pyrrolidine are saturated nitrogen-containing heterocyclic compounds that are fundamental building blocks in a vast number of natural products and synthetic pharmaceuticals. nih.govnih.gov Their prevalence in clinically used drugs underscores their importance in medicinal chemistry. The piperidine ring, a six-membered heterocycle, is a key component in drugs targeting a wide array of conditions, including psychiatric disorders, pain, and cancer. nih.govresearchgate.net Similarly, the five-membered pyrrolidine ring is a versatile scaffold found in numerous bioactive compounds, contributing to their potency and selectivity. nih.gov

The interest in these scaffolds stems from several key features:

Structural Versatility: The non-planar, sp3-hybridized nature of both rings allows for the creation of complex three-dimensional structures that can effectively explore the binding pockets of biological targets. nih.gov

Stereochemical Complexity: The presence of stereogenic centers in substituted pyrrolidine and piperidine rings enables the synthesis of various stereoisomers, which can exhibit distinct pharmacological profiles. nih.gov

Physicochemical Properties: The nitrogen atom in both rings can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility, membrane permeability, and receptor interactions. acs.org

Broad Biological Activity: Derivatives of both piperidine and pyrrolidine have demonstrated a wide spectrum of biological activities, including but not limited to, central nervous system modulation, anticancer effects, and antimicrobial properties. nih.govnih.govrsc.org

The combination of these two important pharmacophores in a single molecule, such as in derivatives of 1-(Pyrrolidin-3-yl)piperidine, offers the potential for novel biological activities and improved drug-like properties.

Neurological and Central Nervous System (CNS) Research Applications

The structural motifs of piperidine and pyrrolidine are frequently found in compounds targeting the central nervous system. nih.gov Their ability to cross the blood-brain barrier and interact with various CNS targets makes them attractive scaffolds for the development of new neurological drugs.

Neurotransmitter Receptor Modulation (e.g., Dopamine (B1211576) Receptors, Nicotinic Acetylcholine (B1216132) Receptors, Opioid Receptors)

Derivatives containing piperidine and pyrrolidine moieties have been extensively investigated for their ability to modulate the activity of key neurotransmitter receptors.

Dopamine Receptors: The dopamine system is a critical target for the treatment of various neurological and psychiatric disorders. Research has shown that piperidine and piperazine (B1678402) derivatives can act as potent and selective antagonists for dopamine receptor subtypes, particularly the D4 receptor. nih.govnih.gov For instance, certain 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b]pyridine derivatives have demonstrated high affinity for the human dopamine D4 receptor. nih.gov

Nicotinic Acetylcholine Receptors (nAChRs): These receptors are involved in cognitive processes, and their modulation is a key strategy for treating conditions like schizophrenia and Alzheimer's disease. nih.gov Piperidine-containing compounds have been developed as both positive and negative allosteric modulators of nAChRs. For example, certain biphenyl (B1667301) carboxamide derivatives incorporating a piperidine ring have been identified as negative allosteric modulators of the α4β2 nAChR subtype. nih.gov

Opioid Receptors: The search for safer and more effective analgesics has led to the exploration of novel opioid receptor ligands. Piperidine derivatives have been a cornerstone in the development of both agonists and antagonists for mu (μ) and delta (δ) opioid receptors. nih.govbindingdb.org Mixed-profile ligands, such as those with μ-agonist and δ-antagonist properties, are of particular interest for potentially reducing tolerance and dependence. nih.gov

Table 1: Examples of Piperidine/Pyrrolidine-Containing Compounds and their Neurotransmitter Receptor Activity

| Compound Class | Target Receptor | Observed Activity |

| 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b]pyridines | Dopamine D4 Receptor | Antagonist with high affinity nih.gov |

| Biphenyl carboxamide piperidine derivatives | α4β2 Nicotinic Acetylcholine Receptor | Negative allosteric modulator nih.gov |

| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Mu-Opioid Receptor | Antagonists bindingdb.org |

Potential for Treating Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's Disease)

The development of therapies for neurodegenerative diseases like Alzheimer's and Parkinson's is a major focus of pharmaceutical research. Piperidine-based scaffolds are being actively investigated as potential treatments. nih.gov In the context of Alzheimer's disease, for example, piperidine derivatives have been designed as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is thought to improve cognitive function. nih.gov

Investigation of Analgesic Potential

The analgesic properties of piperidine derivatives are well-established, with many clinically used opioids featuring this scaffold. Research continues to explore new piperidine-containing compounds with improved analgesic profiles and reduced side effects. nih.govnih.gov Dual-target ligands, such as those that interact with both histamine (B1213489) H3 and sigma-1 receptors, have shown promise in preclinical models of nociceptive and neuropathic pain. acs.orgnih.gov

Anticancer Research Applications

The versatility of piperidine and pyrrolidine scaffolds extends to the field of oncology. nih.govrsc.org Derivatives incorporating these rings have been investigated for their potential to inhibit cancer cell growth through various mechanisms. nih.govrsc.org

Table 2: Anticancer Activity of a Spirooxindole Pyrrolidine Analog

| Compound | Cell Line | IC50 (µM) |

| Spirooxindole Pyrrolidine Analog | A549 (Human Lung Cancer) | 1.2 |

| Doxorubicin (Control) | A549 (Human Lung Cancer) | 4.2 |

Data from a study on novel spirooxindole pyrrolidine analogs. rsc.org

Poly(ADP-ribose) Polymerase (PARP) Inhibition Studies

Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair, and its inhibition is a validated strategy for treating certain types of cancer, particularly those with deficiencies in other DNA repair pathways like BRCA mutations. While specific studies on this compound as a PARP inhibitor are not prominent, related structures containing pyrrolidine have been investigated. For instance, benzimidazole (B57391) carboxamide derivatives incorporating a pyrrolidine ring have been synthesized and shown to be potent inhibitors of PARP-1.

Kinase Inhibition Research

The this compound scaffold and its derivatives have been investigated for their potential as kinase inhibitors, which are crucial in cancer therapy. nih.govmdpi.com Kinases are enzymes that play a key role in cell signaling pathways, and their dysregulation is often associated with the uncontrolled proliferation of cancer cells. nih.gov

One area of focus has been on their activity against cyclin-dependent kinases (CDKs), particularly CDK2, which is essential for the progression of the cell cycle from the G1 to the S phase. nih.gov For instance, new pyridine (B92270), pyrazolopyridine, and furopyridine derivatives have been designed and synthesized, showing inhibitory activity against the CDK2 enzyme. nih.gov

Furthermore, pyrrolo[2,3-d]pyrimidine derivatives have been identified as potential multi-targeted kinase inhibitors. mdpi.comnih.gov These compounds have shown promising cytotoxic effects against various cancer cell lines. mdpi.com One particular derivative, compound 5k, demonstrated significant inhibitory activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM. mdpi.comnih.gov This potency is comparable to the established kinase inhibitor sunitinib. nih.gov Mechanistic studies have revealed that these compounds can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells, highlighting their potential as therapeutic agents. mdpi.comnih.gov The strategic incorporation of both the pyrrolo[2,3-d]pyrimidine core and halogen substituents is a key approach in developing novel and potent tyrosine kinase inhibitors. mdpi.com

Chemokine Receptor CXCR4 Antagonism

The chemokine receptor CXCR4 has emerged as a significant therapeutic target due to its involvement in a variety of diseases, including HIV infection, inflammatory and autoimmune disorders, and cancer metastasis. nih.govnih.gov The interaction between CXCR4 and its ligand, CXCL12, plays a crucial role in these pathological processes. nih.govnih.gov Consequently, there is considerable research interest in developing small molecule antagonists that can block this interaction. nih.gov

Derivatives of the this compound scaffold have been explored for their potential as CXCR4 antagonists. nih.gov Through structural exploration and optimization, a number of potent CXCR4 antagonists based on a pyrrolidine scaffold have been identified. nih.gov For example, compound 46, a novel pyrrolidine-based CXCR4 antagonist, has shown a strong binding affinity to the CXCR4 receptor with an IC50 value of 79 nM in competitively displacing the fluorescent 12G5 antibody. nih.gov It also effectively inhibited CXCL12-induced cytosolic calcium flux with an IC50 of 0.25 nM. nih.gov

Further research has led to the discovery of other small molecule inhibitors of CXCR4. nih.gov For instance, IT1t, a small isothiourea derivative, has been shown to selectively interfere with CXCR4 dimers and oligomers. nih.gov Monoclonal antibodies like ulocuplumab (BMS-936564) and LY2624587 have also been developed as potent CXCR4 antagonists, effectively blocking the binding of CXCL12 to CXCR4 and inhibiting downstream signaling pathways. nih.gov

Cytotoxic Activity in Cell Lines

The cytotoxic potential of compounds containing the this compound moiety has been evaluated in various cancer cell lines. nih.govnih.gov These studies aim to identify compounds that can selectively kill cancer cells while minimizing harm to healthy cells. nih.gov

For example, a series of novel pyrrolo[2,3-d]pyrimidine derivatives incorporating urea (B33335) moieties have been synthesized and tested for their in vitro cytotoxicity against human cancer cell lines such as SW480 (colon), PC3 (prostate), A549 (lung), and MCF-7 (breast). nih.gov Among these, compound 10a was found to be the most potent against PC3 cells, while compounds 10b and 9e showed strong cytotoxic activity against MCF-7 and A549 cells, with IC50 values of 1.66 µM and 4.55 µM, respectively. nih.gov Further investigation into the mechanism of action of compound 9e revealed that it induced late apoptosis in A549 cells and caused cell cycle arrest in the G0/G1 phase. nih.gov

In another study, three novel piperidones demonstrated tumor-selective cytotoxicity, particularly in leukemia cells. nih.gov These compounds were shown to induce apoptosis through the intrinsic pathway and led to the accumulation of poly-ubiquitinated proteins, a characteristic of proteasome inhibition. nih.gov The average CC50 values of these compounds against nine tumorigenic cell lines were in the low micromolar range, indicating potent cytotoxic effects. nih.gov

The table below summarizes the cytotoxic activity of selected pyrrolidinylpiperidine derivatives in various cancer cell lines.

| Compound | Cell Line | IC50/CC50 (µM) | Reference |

| Compound 10b | MCF-7 (Breast) | 1.66 | nih.gov |

| Compound 9e | A549 (Lung) | 4.55 | nih.gov |

| P3 | Average of 9 Tumorigenic Cell Lines | 2.26 | nih.gov |

| P4 | Average of 9 Tumorigenic Cell Lines | 1.91 | nih.gov |

| P5 | Average of 9 Tumorigenic Cell Lines | 1.52 | nih.gov |

Antimicrobial and Antifungal Activities

Compounds incorporating the this compound scaffold have demonstrated notable antimicrobial and antifungal properties in various studies. researchgate.netresearchgate.netwisdomlib.org

Antibacterial Efficacy Studies

The antibacterial potential of this compound derivatives has been a subject of significant research. researchgate.netsymbiosisonlinepublishing.comnih.gov These compounds have been synthesized and evaluated against a range of bacterial strains. symbiosisonlinepublishing.comnih.gov

For instance, a series of 2-hydroxypyrrolidine/piperidine derivatives were synthesized and tested for their antibacterial activity. symbiosisonlinepublishing.com Among the synthesized compounds, 1-(quinolin-3-yl) pyrrolidin-2-ol (B7900541) (P7) was found to be highly sensitive against all five tested bacterial strains, including E. coli and K. pneumoniae. symbiosisonlinepublishing.com Another derivative, 1-(pyridin-4-yl) pyrrolidin-2-ol (P3), showed moderate sensitivity. symbiosisonlinepublishing.com

In another study, piperidine and pyrrolidine substituted halogenobenzene derivatives were investigated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Certain compounds in this series inhibited the growth of all tested strains with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml. nih.gov

The table below presents the antibacterial activity of selected pyrrolidinylpiperidine derivatives.

| Compound | Bacterial Strain | Activity | Reference |

| 1-(quinolin-3-yl) pyrrolidin-2-ol (P7) | E. coli, K. pneumoniae, and others | High Sensitivity | symbiosisonlinepublishing.com |

| 1-(pyridin-4-yl) pyrrolidin-2-ol (P3) | E. coli, K. pneumoniae, and others | Moderate Sensitivity | symbiosisonlinepublishing.com |

| Piperidine/pyrrolidine substituted halogenobenzenes | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae | MIC: 32-512 µg/ml | nih.gov |

Antifungal Efficacy Studies

The this compound scaffold has also been explored for its antifungal properties. researchgate.netsemanticscholar.orgnih.gov Research has shown that derivatives of this compound can exhibit significant activity against various fungal species. researchgate.netnih.gov

In one study, derivatives of 4-(1-pyrrolidinyl) piperidine were synthesized and screened for their antifungal activity. researchgate.netsemanticscholar.org While some compounds showed no activity against certain fungi, others displayed varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.net

Another study focused on pyrrolidone thiosemicarbazone complexes, which were tested against Aspergillus niger and Candida albicans. nih.gov The results indicated that while the ligand itself had no antifungal activity, its metal complexes showed good activity. nih.gov Specifically, the copper complex (CuL2Cl2) demonstrated more significant antifungal activity compared to the cobalt and nickel complexes. nih.gov

Furthermore, piperidine based 1,2,3-triazolylacetamide derivatives have been synthesized and shown to be highly active against Candida auris, a multidrug-resistant fungal pathogen. nih.gov Three of these derivatives exhibited very low MIC values, ranging from 0.24 to 0.97 μg/mL, and were found to induce apoptosis and cell cycle arrest in C. auris. nih.gov

The table below highlights the antifungal activity of selected pyrrolidinylpiperidine derivatives.

| Compound/Derivative | Fungal Strain | Activity/MIC | Reference |

| 4-(1-pyrrolidinyl) piperidine derivatives | A. niger, A. flavus, S. cerevisiae, C. albicans | Varying Inhibition | researchgate.net |

| CuL2Cl2 (Pyrrolidone thiosemicarbazone complex) | A. niger, C. albicans | Significant Activity | nih.gov |

| pta1 (piperidine based 1,2,3-triazolylacetamide) | C. auris | 0.24 - 0.97 μg/mL | nih.gov |

| pta2 (piperidine based 1,2,3-triazolylacetamide) | C. auris | 0.24 - 0.97 μg/mL | nih.gov |

| pta3 (piperidine based 1,2,3-triazolylacetamide) | C. auris | 0.24 - 0.97 μg/mL | nih.gov |

Anti-inflammatory Potential

The anti-inflammatory properties of compounds containing the this compound structure have been a focus of recent research, particularly in the context of metabolic diseases like atherosclerosis. nih.gov

A notable study involved the design and synthesis of a novel Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonist featuring a 4-(1-pyrrolidinyl)piperidine (B154721) structure. nih.gov PPARδ is a nuclear receptor that is considered a therapeutic target for metabolic diseases. nih.gov The introduction of a pyrrolidine group at the 4-position of the central piperidine ring was found to enhance the human PPARδ agonist activity and selectivity. nih.gov

This led to the discovery of a compound, designated as 21, which exhibited strong PPARδ agonist activity with an EC50 of 3.6 nM. nih.gov Importantly, this compound demonstrated significant anti-inflammatory effects in an in vivo model. In LDLr-KO mice, a model for atherosclerosis, compound 21 suppressed the progression of atherosclerosis by 50-60% and reduced the serum level of Monocyte Chemoattractant Protein-1 (MCP-1), a key inflammatory marker. nih.gov